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Compound of Interest

Compound Name: 2,2-Diethoxyacetophenone

Cat. No.: B009421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Diethoxyacetophenone, a

widely utilized photoinitiator in various chemical processes. This document details its synonyms

and identifiers, physical and chemical properties, and provides an experimental protocol for its

application in UV-curing.

Chemical Identity and Synonyms
2,2-Diethoxyacetophenone is an organic compound that plays a crucial role as a

photoinitiator, particularly in formulations curable by ultraviolet (UV) light.[1] Due to its

widespread use in academic and industrial research, it is known by a variety of synonyms in

chemical literature and commercial catalogs. A thorough understanding of these alternative

names is essential for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is 2,2-diethoxy-1-phenylethan-1-one.[1] However,

it is frequently referred to by several other names and acronyms. The most common of these is

the abbreviation DEAP.[1] Other notable synonyms include Phenylglyoxal diethyl acetal and

Benzoylformaldehyde Diethyl Acetal.[1]

For unambiguous identification, a range of chemical identifiers are used. The most critical of

these is the CAS (Chemical Abstracts Service) Registry Number, which is 6175-45-7.[1] Other
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significant identifiers are provided in the table below for ease of reference.

Table 1: Synonyms and Identifiers for 2,2-Diethoxyacetophenone[1]

Identifier Type Identifier

IUPAC Name 2,2-diethoxy-1-phenylethan-1-one

Common Abbreviation DEAP, 2,2-DEAP

Other Synonyms

α,α-Diethoxyacetophenone, Phenylglyoxal 2-

diethyl acetal, Benzoylformaldehyde Diethyl

Acetal, Ethanone, 2,2-diethoxy-1-phenyl-

CAS Registry Number 6175-45-7

EC Number 228-220-4

Beilstein Registry Number 2100306

PubChem CID 22555

InChI
InChI=1S/C12H16O3/c1-3-14-12(15-4-

2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChIKey PIZHFBODNLEQBL-UHFFFAOYSA-N

SMILES CCOC(C(=O)C1=CC=CC=C1)OCC

Below is a graphical representation of the relationship between the primary name and its

common synonyms.
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Common Synonyms

2,2-Diethoxyacetophenone

DEAP
Abbreviation

2,2-DEAP
Abbreviation

alpha,alpha-Diethoxyacetophenone
Alternative Name

Phenylglyoxal 2-diethyl acetal

Systematic Synonym

Benzoylformaldehyde Diethyl Acetal

Systematic Synonym

Click to download full resolution via product page

Caption: Relationship between 2,2-Diethoxyacetophenone and its common synonyms.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,2-
Diethoxyacetophenone is vital for its proper handling, storage, and application in

experimental settings. These properties dictate its behavior in different solvents and its

reactivity under various conditions.

Table 2: Physicochemical Properties of 2,2-Diethoxyacetophenone
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Property Value Reference

Molecular Formula C₁₂H₁₆O₃ [1]

Molecular Weight 208.25 g/mol [1]

Appearance Colorless to pale yellow liquid

Density 1.034 g/mL at 25 °C

Boiling Point 131-134 °C at 10 mmHg

Flash Point 110 °C (closed cup)

Refractive Index n20/D 1.499

Vapor Pressure 0.01 mmHg at 20 °C

Solubility
Soluble in most organic

solvents.

Spectral Data
Spectroscopic data is fundamental for the verification of the chemical structure and purity of

2,2-Diethoxyacetophenone. The following tables summarize the key spectral data from ¹H

NMR, ¹³C NMR, and FTIR spectroscopy.

Table 3: ¹H NMR Spectral Data of 2,2-Diethoxyacetophenone (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 Multiplet 2H
Aromatic protons

(ortho to carbonyl)

~7.5 Multiplet 3H

Aromatic protons

(meta and para to

carbonyl)

~5.1 Singlet 1H
Methine proton (-

CH(OEt)₂)

~3.6 Quartet 4H
Methylene protons (-

OCH₂CH₃)

~1.2 Triplet 6H
Methyl protons (-

OCH₂CH₃)

Table 4: ¹³C NMR Spectral Data of 2,2-Diethoxyacetophenone (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~195 Carbonyl carbon (C=O)

~135 Aromatic carbon (ipso to carbonyl)

~133 Aromatic carbon (para to carbonyl)

~129 Aromatic carbons (ortho to carbonyl)

~128 Aromatic carbons (meta to carbonyl)

~103 Acetal carbon (-CH(OEt)₂)

~63 Methylene carbons (-OCH₂CH₃)

~15 Methyl carbons (-OCH₂CH₃)

Table 5: Key FTIR Spectral Data of 2,2-Diethoxyacetophenone (Neat)[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2975, 2930, 2880 Medium Aliphatic C-H stretch

~1690 Strong Carbonyl (C=O) stretch

~1595, 1580, 1450 Medium Aromatic C=C stretch

~1100-1050 Strong C-O (ether) stretch

Experimental Protocols
2,2-Diethoxyacetophenone is predominantly used as a Type I photoinitiator, meaning it

undergoes unimolecular bond cleavage upon irradiation to generate free radicals, which in turn

initiate polymerization.[2][3] Its primary application is in the UV curing of coatings, inks, and

adhesives, particularly in systems based on acrylate and methacrylate monomers.

General Protocol for UV Curing of an Acrylate
Formulation
This protocol provides a general procedure for the UV-initiated polymerization of a simple

acrylate formulation using 2,2-Diethoxyacetophenone as the photoinitiator. This can be

adapted for various monomers and substrates.

Materials:

Monomer: e.g., Methyl methacrylate (MMA) or a multifunctional acrylate like

Trimethylolpropane triacrylate (TMPTA)

Photoinitiator: 2,2-Diethoxyacetophenone (DEAP)

Substrate: e.g., glass slide, metal panel

UV light source (e.g., medium-pressure mercury lamp, 365 nm)

Micropipettes
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Spin coater (optional, for uniform film thickness)

Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

Formulation Preparation:

In a small, amber glass vial to protect from ambient light, prepare the photocurable

formulation.

A typical formulation consists of the monomer and the photoinitiator. The concentration of

the photoinitiator can be varied, but a common starting point is 1-5% by weight relative to

the monomer.

For example, to prepare a 2% by weight formulation, add 20 mg of 2,2-
Diethoxyacetophenone to 980 mg of the acrylate monomer.

Ensure the photoinitiator is completely dissolved in the monomer. This can be facilitated by

gentle warming or vortexing.

Coating Application:

Apply a thin film of the formulation onto the desired substrate.

For consistent and uniform film thickness, a spin coater is recommended. The thickness

can be controlled by adjusting the spin speed and duration.

Alternatively, a drawdown bar or a simple pipette can be used to spread the liquid

formulation.

UV Curing:

Place the coated substrate under the UV lamp.

The distance from the lamp to the substrate and the irradiation time will depend on the

lamp intensity and the specific formulation.
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For a typical medium-pressure mercury lamp, an irradiation time of a few seconds to a few

minutes is usually sufficient.

If oxygen inhibition is a concern (leading to a tacky surface), the curing can be performed

under a nitrogen atmosphere.

Curing Assessment:

After irradiation, the liquid formulation should have transformed into a solid, tack-free film.

The degree of cure can be assessed qualitatively by touch (tackiness) or more

quantitatively by techniques such as Fourier-transform infrared spectroscopy (FTIR) by

monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Workflow for UV Curing Protocol:
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Formulation Preparation

Coating Application
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2,2-Diethoxyacetophenone
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Apply Formulation to Substrate

Irradiate with UV Light

Evaluate Cured Film
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Caption: A simplified workflow for the UV curing of an acrylate formulation.

This guide serves as a foundational resource for professionals working with 2,2-
Diethoxyacetophenone. By providing a clear understanding of its nomenclature, properties,

and a practical experimental protocol, it aims to facilitate its effective and safe use in research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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